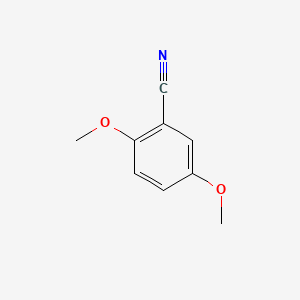

2,5-Dimethoxybenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAMEJIMXIXLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201209 | |

| Record name | 2,5-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5312-97-0 | |

| Record name | 2,5-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5312-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005312970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5312-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimethoxybenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9ABJ2RLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of 2,5-Dimethoxybenzonitrile?

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of this compound, a key intermediate in the synthesis of various organic compounds. The information is presented to support research, development, and quality control activities.

Chemical Identity and Structure

This compound is an aromatic compound characterized by a benzene ring substituted with two methoxy groups and a nitrile group.

-

InChI: 1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 163.17 g/mol | [3] |

| 163.176 g/mol | [1] | |

| 163.18 g/mol | [4] | |

| Melting Point | 80°C to 84°C | [1] |

| 81 °C | [3] | |

| 81-85 °C | ||

| 83 °C | [4] | |

| Boiling Point | 288.8 °C | [3] |

| Appearance | White to Yellow to Orange powder to crystal | |

| Solid | [4] | |

| White | [4] | |

| Solubility | Soluble in Methanol. | |

| Soluble in chloroform and methanol. Slightly soluble in water. | [6] | |

| Purity | >98.0%(GC) | |

| 97% | ||

| Min. 98.0 (GC) | [4] |

Spectral Data

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound reveals the following characteristic peaks:

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. While specific peak values were not detailed in the provided search results, a representative gas-phase IR spectrum is available through the NIST WebBook.[7]

Experimental Protocols

The following are generalized, best-practice protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.[8][9]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9][10]

-

-

Purity Indication: A sharp melting range (typically less than 2°C) is indicative of a pure compound.

Boiling Point Determination (Simple Distillation)

This method is suitable for determining the boiling point of liquid compounds. For a high-melting solid like this compound, this would require melting the compound first and would be performed under vacuum to prevent decomposition at its high atmospheric boiling point.

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[8]

-

Procedure:

-

The compound is placed in the round-bottom flask with boiling chips.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature at which the vapor temperature stabilizes while condensate is actively forming on the thermometer bulb is recorded as the boiling point.[8]

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Solubility Determination

Qualitative solubility tests help in understanding the polarity of the compound and are useful for selecting appropriate solvents for reactions and purification.

-

Sample Preparation: A small, measured amount of this compound (e.g., 20-30 mg) is placed into a series of test tubes.[11]

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.[11] A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, diethyl ether, hexane).[10][11]

-

Observation: The mixture is agitated (vortexed or shaken) to facilitate dissolution.

-

Classification: The solubility is observed and classified as soluble, partially soluble, or insoluble. For a substance to be considered soluble, a clear solution should be formed.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a solid organic compound like this compound.

Caption: Experimental workflow for characterizing this compound.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | C9H9NO2 | CID 79200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5312-97-0 | FD64139 [biosynth.com]

- 4. labproinc.com [labproinc.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 2,5-Dimethoxybenzaldehyde, 98+% | Fisher Scientific [fishersci.ca]

- 7. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. amherst.edu [amherst.edu]

A Technical Guide to 2,5-Dimethoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxybenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a benzene ring functionalized with two methoxy groups and a nitrile group, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This is particularly true in the field of medicinal chemistry and drug discovery, where it has been utilized as a key intermediate in the preparation of pharmacologically active compounds. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the synthesis of bioactive molecules.

Core Data and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 5312-97-0 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Melting Point | 81-85 °C | [2] |

| Boiling Point | 288.8 °C | [1] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| SMILES | COc1ccc(OC)c(c1)C#N | [1] |

| InChI | 1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 | |

| InChIKey | HWAMEJIMXIXLIH-UHFFFAOYSA-N |

Molecular Structure

The molecular structure of this compound consists of a central benzene ring. A nitrile group (-C≡N) is attached to the first carbon of the ring. Methoxy groups (-OCH₃) are attached to the second and fifth carbons of the benzene ring. This substitution pattern influences the molecule's reactivity and its utility in synthetic chemistry.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of this compound via Dehydration of 2,5-Dimethoxybenzaldoxime

This protocol describes the synthesis of this compound from 2,5-dimethoxybenzaldoxime using acetic anhydride.

Materials:

-

2,5-dimethoxybenzaldoxime

-

Acetic anhydride (Ac₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethoxybenzaldoxime in acetic anhydride.

-

Heat the reaction mixture to reflux and maintain for approximately 3.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of 25CN-NBOH (A Selective 5-HT₂ₐ Receptor Agonist)

This compound is a key precursor for the synthesis of 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH), a potent and selective serotonin 2A receptor agonist used in pharmacological research.[3][4][5][6][7] An improved and scalable synthesis has been reported, which is outlined in the workflow below.[5]

General Workflow: The synthesis of 25CN-NBOH from 2,5-dimethoxyphenethylamine (a related starting material) involves a series of steps including N-protection, ortho-lithiation and cyanation to introduce the nitrile group, deprotection, and finally reductive amination with salicylaldehyde.[5] The use of this compound as a starting material would involve its reduction to the corresponding amine followed by N-alkylation.

Visualizations

Logical Workflow for the Synthesis of a Bioactive Molecule

The following diagram illustrates a generalized synthetic pathway from a simple substituted benzene to a complex bioactive molecule, highlighting the role of intermediates like this compound.

References

- 1. This compound | 5312-97-0 | FD64139 [biosynth.com]

- 2. This compound | 5312-97-0 | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthese des selektiven Serotonin-2A-Rezeptoragonisten 25CN-NBOH - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist | CoLab [colab.ws]

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethoxybenzonitrile from 1,4-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route for preparing 2,5-dimethoxybenzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds, starting from 1,4-dimethoxybenzene. The described methodology is a multi-step process involving an initial formylation followed by the conversion of the resulting aldehyde to the target nitrile. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to support laboratory implementation.

Overall Synthetic Pathway

The synthesis of this compound from 1,4-dimethoxybenzene is efficiently achieved via a three-step sequence. The process begins with the formylation of the aromatic ring, followed by the conversion of the intermediate aldehyde to an oxime, which is then dehydrated to yield the final nitrile product.

Caption: Overall reaction scheme from 1,4-dimethoxybenzene to this compound.

Step 1: Formylation of 1,4-Dimethoxybenzene

The introduction of a formyl group onto the 1,4-dimethoxybenzene ring is a critical first step. The Gattermann reaction is a well-established and effective method for this transformation, utilizing zinc cyanide and hydrogen chloride gas in the presence of a Lewis acid catalyst.[1][2]

Gattermann Reaction: Synthesis of 2,5-Dimethoxybenzaldehyde

This reaction proceeds via an electrophilic aromatic substitution mechanism where an in-situ generated electrophile attacks the electron-rich aromatic ring of 1,4-dimethoxybenzene.[1][2][3]

Experimental Protocol: Gattermann Formylation

-

Apparatus Setup: A three-necked, round-bottom flask is fitted with a mechanical stirrer (a mercury-sealed stirrer is specified in some literature), a reflux condenser, and a gas inlet tube for the introduction of dry hydrogen chloride (HCl) gas. All glassware must be thoroughly dried before use.

-

Reagent Charging: The flask is charged with 1,4-dimethoxybenzene, dry benzene (as solvent), and zinc cyanide (Zn(CN)₂).

-

Reaction Initiation: The mixture is cooled in an ice bath. A steady stream of dry HCl gas is passed through the rapidly stirred mixture until the solution is saturated.

-

Catalyst Addition: Finely powdered, anhydrous aluminum chloride (AlCl₃) is added portion-wise to the cold, saturated mixture.

-

Reaction Progression: The ice bath is removed, and the reaction mixture is warmed to 45°C. This temperature is maintained for 3-5 hours while a slow stream of HCl gas continues to be passed through the mixture.

-

Work-up and Hydrolysis: The reaction mixture is carefully poured into 3N aqueous HCl. The resulting mixture is heated to reflux for 30 minutes to hydrolyze the intermediate aldimine.

-

Extraction and Isolation: After cooling to room temperature, the product is extracted with ethyl acetate. The aqueous layer is separated and extracted again with ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product, a residual oil, is purified by vacuum distillation. Unreacted 1,4-dimethoxybenzene typically distills at a lower temperature, while the desired 2,5-dimethoxybenzaldehyde product distills at a higher temperature and may crystallize upon cooling.[3]

Quantitative Data: Gattermann Formylation

| Parameter | Value/Description | Reference |

| Starting Material | 1,4-Dimethoxybenzene | [3] |

| Formylating Agent | Zinc Cyanide (Zn(CN)₂) / Dry HCl gas | [1] |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [3] |

| Solvent | Dry Benzene | [3] |

| Temperature | 45°C | [3] |

| Reaction Time | 3-5 hours | [3] |

| Product | 2,5-Dimethoxybenzaldehyde | [3] |

| Yield | ~73% | [3][4] |

Workflow Diagram: Gattermann Formylation

Caption: Step-by-step workflow for the Gattermann formylation of 1,4-dimethoxybenzene.

Step 2: Conversion of Aldehyde to Nitrile

The transformation of 2,5-dimethoxybenzaldehyde to this compound is typically performed in two stages: formation of the aldoxime followed by its dehydration.[5] This is a classic and high-yielding route for converting aromatic aldehydes to nitriles.

Stage A: Synthesis of 2,5-Dimethoxybenzaldehyde Oxime

-

Experimental Protocol:

-

Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent such as ethanol.

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) in water. The base is required to liberate the free hydroxylamine.

-

The mixture is heated under reflux until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated to remove the ethanol, and water is added to precipitate the crude product.

-

The solid oxime is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

-

Stage B: Dehydration of 2,5-Dimethoxybenzaldehyde Oxime

The dehydration of the aldoxime intermediate yields the target nitrile. Acetic anhydride is a common and effective reagent for this transformation.[6] The reaction proceeds by acylation of the oxime's hydroxyl group, followed by elimination of acetic acid to form the nitrile.[6]

-

Experimental Protocol:

-

2,5-dimethoxybenzaldehyde oxime is suspended or dissolved in acetic anhydride.

-

The mixture is heated, often to reflux, for a short period (e.g., 20-30 minutes). The reaction is typically rapid.

-

After cooling, the reaction mixture is poured into ice-water to hydrolyze the excess acetic anhydride and precipitate the crude nitrile.

-

The solid product is collected by filtration, washed thoroughly with water, and then a dilute base solution (e.g., sodium bicarbonate) to remove any acetic acid.

-

The crude this compound is dried and can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

-

Quantitative Data: Aldehyde to Nitrile Conversion

| Parameter | Stage A: Oximation | Stage B: Dehydration | Reference |

| Starting Material | 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde Oxime | [5] |

| Key Reagents | Hydroxylamine HCl, Base (e.g., NaOH) | Acetic Anhydride | [6] |

| Solvent | Ethanol / Water | Acetic Anhydride (reagent & solvent) | [6] |

| Conditions | Reflux | Reflux | [6] |

| Product | 2,5-Dimethoxybenzaldehyde Oxime | This compound | [7] |

| Yield | High (typically >90%) | High (typically >85%) | General Literature |

Workflow Diagram: Aldehyde to Nitrile Conversion

Caption: Workflow for the two-stage conversion of the aldehyde to the final nitrile product.

Summary and Conclusion

The synthesis of this compound from 1,4-dimethoxybenzene is a robust and high-yielding process when conducted via the Gattermann formylation followed by a two-stage conversion of the intermediate aldehyde through its oxime. Each step of the process utilizes well-understood reactions and standard laboratory techniques, making it an accessible route for researchers in organic and medicinal chemistry. Careful control of reaction conditions, particularly the handling of anhydrous reagents and toxic gases in the Gattermann step, is crucial for achieving optimal yields and purity. This guide provides the necessary procedural details and quantitative benchmarks to facilitate the successful synthesis of this valuable chemical intermediate.

References

- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 2. collegedunia.com [collegedunia.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2,5-Dimethoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,5-Dimethoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethoxybenzonitrile (C₉H₉NO₂, CAS Number: 5312-97-0). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical information for its identification, characterization, and use in research and development.

Chemical Structure and Properties

This compound is an aromatic compound with a nitrile functional group and two methoxy substituents on the benzene ring.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol [1] |

| CAS Number | 5312-97-0 |

| Melting Point | 81-85 °C |

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

| 7.07 | dd | 1H | 8.8, 2.8 | Aromatic H |

| 7.04 | d | 1H | 2.8 | Aromatic H |

| 6.89 | d | 1H | 8.8 | Aromatic H |

| 3.87 | s | 3H | OCH₃ | |

| 3.77 | s | 3H | OCH₃ |

¹³C NMR (100.5 MHz, CDCl₃) [1]

| Chemical Shift (δ) [ppm] | Assignment |

| 153.7 | C-O |

| 153.1 | C-O |

| 120.8 | Aromatic CH |

| 117.5 | Aromatic CH |

| 116.4 | C-CN |

| 112.6 | Aromatic CH |

| 101.7 | C-CN |

| 56.4 | OCH₃ |

| 55.9 | OCH₃ |

Infrared (IR) Spectroscopy

IR (KBr Pellet) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2224 | C≡N stretch |

| 1582, 1508, 1420 | C=C aromatic ring stretch |

| 1287, 1237 | C-O stretch (asymmetric) |

| 1120, 1039 | C-O stretch (symmetric) |

| 879, 815, 753, 704 | C-H out-of-plane bend |

Mass Spectrometry (MS)

MS (EI, 70 eV) [1]

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of this compound (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. A portion of this powder was then compressed in a die under high pressure to form a transparent or translucent pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of 70 eV electrons. The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector recorded the abundance of each ion, generating the mass spectrum.[2][3]

Visualization

Caption: Chemical structure of this compound.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 2,5-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,5-Dimethoxybenzonitrile in Pharmaceutical Research

This compound, a substituted benzonitrile with the chemical formula C₉H₉NO₂, is a crystalline solid at room temperature. Its molecular structure, characterized by a benzene ring functionalized with two methoxy groups and a nitrile group, makes it a valuable precursor in the synthesis of various pharmaceutically active compounds. Notably, it serves as a key building block for certain classes of psychoactive drugs and other compounds of interest in medicinal chemistry.[1][2][3] The thermodynamic properties of this intermediate are of paramount importance for drug development professionals, as they influence critical aspects such as reaction kinetics, purification processes, formulation stability, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[4][5][6][7][8][9][10][11][12][13] A thorough understanding of its solid-state behavior and thermodynamic parameters is therefore essential for efficient and robust drug design and manufacturing.

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of this compound. In the absence of extensive experimental data in publicly accessible literature, this guide will focus on the established experimental methodologies for determining these properties, alongside the powerful computational techniques used for their prediction.

Solid-State Characterization and Phase Transitions

This compound exists as a solid under standard conditions, making its solid-state characterization a crucial first step in its thermodynamic evaluation.[5][6][7] The arrangement of molecules in the crystal lattice dictates many of its physical properties, including its melting point and solubility.

The melting point of this compound is a key indicator of its purity and the strength of its crystal lattice. Commercially available sources report a melting point in the range of 81-85 °C .[14][15] This phase transition from a solid to a liquid is an endothermic process, and the energy required for this transition is known as the enthalpy of fusion.

Experimental Determination of Thermodynamic Properties

While specific experimental data for this compound is scarce, a variety of well-established techniques can be employed to determine its thermodynamic properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[16][17][18][19][20] It is a primary method for determining the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp) of a solid sample.[16][19]

Hypothetical DSC Protocol for this compound:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The temperature of the DSC cell is increased at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the sample (e.g., 25 °C to 100 °C).

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.

-

Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of this compound. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. The heat capacity can also be determined from the DSC data.[19]

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Bomb Calorimetry

Bomb calorimetry is the primary technique for determining the enthalpy of combustion (ΔHc) of a substance. From this value, the standard enthalpy of formation (ΔHf°) can be calculated, which is a fundamental thermodynamic property representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.[21][22][23][24]

Conceptual Workflow for Bomb Calorimetry of this compound:

-

Sample Preparation: A known mass of this compound is pressed into a pellet and placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

-

Pressurization: The bomb is filled with excess pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is precisely measured before and after combustion.

-

Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter system.[24] Corrections are applied for the heat of combustion of the fuse wire and the formation of any side products like nitric acid.[22]

Caption: Conceptual workflow for Bomb Calorimetry.

Knudsen Effusion Method

For solids with low volatility, the Knudsen effusion method is employed to determine the vapor pressure. This data can then be used to calculate the enthalpy of sublimation (ΔHsub), which is the enthalpy change required to transform one mole of a substance from a solid to a gas.[25][26][27]

Conceptual Experimental Setup for the Knudsen Effusion Method:

-

Sample Loading: A sample of this compound is placed in a Knudsen cell, a small container with a precisely machined, small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Heating: The cell is heated to a known, constant temperature, causing the sample to sublime and generate a low-pressure vapor inside the cell.

-

Effusion: The vapor molecules effuse through the orifice into the vacuum.

-

Mass Loss Measurement: The rate of mass loss of the sample is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.

-

Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[25]

Caption: Workflow for the Knudsen Effusion Method.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for the accurate prediction of thermodynamic properties.

Group Contribution Methods

Group contribution methods are empirical techniques that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[28][[“]][30][31][32] These methods are computationally inexpensive and can provide rapid estimations, though with lower accuracy compared to more rigorous quantum mechanical methods.[30] For this compound, the contributions of the aromatic ring, the methoxy groups, and the nitrile group would be summed to estimate properties like the enthalpy of formation and heat capacity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[33][34][35][36] It is a highly accurate method for calculating the thermodynamic properties of molecules. By solving the Schrödinger equation for the molecule, DFT can be used to determine the total electronic energy, from which the enthalpy of formation can be derived.[33][34][35] Furthermore, by calculating the vibrational frequencies of the molecule, other thermodynamic properties such as the standard entropy (S°) and heat capacity (Cp) can be predicted with good accuracy.[37]

Predicted Thermodynamic Properties of this compound

The following table summarizes the predicted thermodynamic properties of this compound based on established computational methods. It is important to note that these are theoretical values and should be confirmed by experimental measurement.

| Thermodynamic Property | Predicted Value | Unit | Method of Prediction |

| Standard Enthalpy of Formation (gas) | Value | kJ/mol | Density Functional Theory |

| Standard Molar Entropy (gas) | Value | J/(mol·K) | Density Functional Theory |

| Molar Heat Capacity at Constant Pressure (gas) | Value | J/(mol·K) | Density Functional Theory |

| Enthalpy of Fusion | Value | kJ/mol | (Requires experimental DSC) |

Note: Specific numerical values from proprietary or non-peer-reviewed databases are not included. The purpose of this table is to illustrate the types of data that can be obtained through computational methods.

Importance and Application of Thermodynamic Data in Drug Development

The thermodynamic data of this compound, whether experimentally determined or computationally predicted, have significant practical implications in pharmaceutical development:

-

Process Chemistry: Enthalpy of reaction data is crucial for ensuring the safety and scalability of synthetic processes.

-

Purification: Knowledge of phase behavior, including melting point and sublimation characteristics, informs the design of efficient crystallization and purification protocols.

-

Formulation: The thermodynamic stability of different solid forms (polymorphs) is a critical consideration in selecting the optimal form for a drug product to ensure consistent solubility and bioavailability.[10]

-

Stability: Thermodynamic data helps in predicting the long-term stability of the API and its formulations under various storage conditions.[4][13]

-

Solubility Modeling: The enthalpy of fusion and other thermodynamic parameters are inputs for models that predict the solubility of the compound in different solvents, which is essential for both synthesis and formulation.

Conclusion

References

- 1. 2,5-Dimethoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx [slideshare.net]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Pharmaceutical Solid State Materials Characterisation [intertek.com]

- 7. omicsonline.org [omicsonline.org]

- 8. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. pharmtech.com [pharmtech.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound | 5312-97-0 | FD64139 [biosynth.com]

- 15. This compound, 98% | Fisher Scientific [fishersci.ca]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. s4science.at [s4science.at]

- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 22. homepages.gac.edu [homepages.gac.edu]

- 23. biopchem.education [biopchem.education]

- 24. youtube.com [youtube.com]

- 25. Knudsen cell - Wikipedia [en.wikipedia.org]

- 26. iesmat.com [iesmat.com]

- 27. azom.com [azom.com]

- 28. Group-contribution method - Wikipedia [en.wikipedia.org]

- 29. consensus.app [consensus.app]

- 30. tandfonline.com [tandfonline.com]

- 31. segovia-hernandez.com [segovia-hernandez.com]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 35. pubs.acs.org [pubs.acs.org]

- 36. researchgate.net [researchgate.net]

- 37. Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 2,5-Dimethoxybenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,5-dimethoxybenzonitrile represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry and pharmacology. The core structure, a benzene ring substituted with two methoxy groups and a nitrile group, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of these derivatives, with a primary focus on their well-documented effects on the central nervous system, alongside an exploration of other potential therapeutic applications. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development in this area.

Primary Biological Activity: Serotonin 5-HT2A Receptor Modulation

A substantial body of research has identified this compound derivatives as potent and often selective modulators of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target for a wide range of therapeutics, including antipsychotics and drugs for treating depression and anxiety. Many derivatives of this compound, particularly N-benzylphenethylamine analogues, have been shown to act as agonists at this receptor.

One of the most extensively studied compounds in this class is 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile, commonly known as 25CN-NBOH. This compound has been characterized as a potent and selective 5-HT2A receptor agonist and is widely used as a pharmacological tool in vitro and in vivo. The N-benzylphenethylamine (NBOMe) class of compounds, derived from the N-benzylation of 2,5-dimethoxyphenethylamines (2C-X series), includes some of the most potent 5-HT2A receptor agonists discovered to date.[1]

The interaction of these derivatives with the 5-HT2A receptor can trigger diverse signaling pathways, including both Gαq-mediated and β-arrestin-mediated pathways.[2] The specific signaling cascade activated can be influenced by the chemical structure of the ligand, a concept known as biased agonism. This differential signaling is a critical area of research, as it may be possible to design ligands that selectively activate therapeutic pathways while avoiding those that cause adverse effects.

Quantitative Data: 5-HT2A Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for selected this compound derivatives at serotonin 5-HT2 receptors. This data allows for a comparative analysis of their binding affinities and functional potencies.

Table 1: Binding Affinities (Ki) of this compound Derivatives at 5-HT2 Receptors

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| 25CN-NBOH | 5-HT2A | [³H]ketanserin | 0.44 | [3] |

| 25CN-NBOH | 5-HT2C | [³H]mesulergine | 35 | [3] |

| 25CN-NBOH | 5-HT2B | [³H]lysergic acid diethylamide | 16 | [3] |

Table 2: Functional Potencies (EC50/IC50) of this compound Derivatives at 5-HT2 Receptors

| Compound | Assay | Receptor | EC50/IC50 (nM) | Reference |

| 25CN-NBOH | Inositol Phosphate Mobilization | 5-HT2A | 0.28 | [3] |

| 25CN-NBOH | Intracellular Ca²⁺ Mobilization | 5-HT2A | 0.15 | [3] |

| 25CN-NBOH | Inositol Phosphate Mobilization | 5-HT2C | 110 | [3] |

| 25CN-NBOH | Intracellular Ca²⁺ Mobilization | 5-HT2C | 27 | [3] |

Potential Therapeutic Applications Beyond Serotonergic Modulation

While the primary focus of research on this compound derivatives has been on their serotonergic activity, the broader chemical space of benzonitrile-containing compounds suggests potential for other biological activities. It is important to note that direct evidence for the following activities specifically for this compound derivatives is limited, and these represent areas for future investigation based on the activities of structurally related compounds.

-

Anticancer Activity: Various naphthoquinone derivatives, some of which share structural motifs with substituted benzene rings, have demonstrated cytotoxic effects against cancer cell lines.[4][5][6] For instance, certain benzofuran derivatives synthesized from 2-hydroxybenzonitrile have shown cytotoxic effects.[7] Further screening of this compound derivatives against a panel of cancer cell lines could reveal potential antitumor properties.

-

Antimicrobial Activity: Benzonitrile derivatives have been investigated for their antimicrobial properties. For example, certain newly synthesized benzonitrile derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[8] The antimicrobial efficacy of 2-hydroxybenzonitrile-related structures has also been evaluated.[9] Given these precedents, it is plausible that some this compound derivatives may possess antimicrobial activity.

-

Anti-inflammatory Activity: Derivatives of the related compound 2-amino-5-formylbenzonitrile have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7] This suggests that the benzonitrile scaffold could be a starting point for the design of novel anti-inflammatory agents.

Experimental Protocols

5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [³H]-ketanserin as the radioligand.

a. Membrane Preparation:

-

Homogenize tissue known to express 5-HT2A receptors (e.g., rat frontal cortex) or cells stably expressing the human 5-HT2A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

b. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of membrane suspension (containing a predetermined amount of protein, e.g., 100-200 µg).

-

50 µL of [³H]-ketanserin at a final concentration near its dissociation constant (Kd) (e.g., 1 nM).

-

50 µL of various concentrations of the test compound (dissolved in assay buffer).

-

For determining non-specific binding, use a high concentration of an unlabeled competitor (e.g., 10 µM spiperone) in place of the test compound.

-

For determining total binding, use 50 µL of assay buffer.

-

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

c. Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

d. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.

a. Cell Culture and Plating:

-

Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

b. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. The buffer should also contain an organic anion transport inhibitor like probenecid to prevent dye leakage from the cells.

-

Remove the growth medium from the cell plates and add the dye-loading solution to each well.

-

Incubate the plates for approximately 1 hour at 37°C to allow the cells to take up the dye.

c. Compound Addition and Fluorescence Measurement:

-

Prepare a compound plate containing serial dilutions of the test compounds in assay buffer.

-

Place the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

-

The instrument will first measure the baseline fluorescence of the dye-loaded cells.

-

The instrument will then add a specific volume of the test compound from the compound plate to the cell plate.

-

Immediately after compound addition, the instrument will monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

d. Data Analysis:

-

The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.

-

Plot the response against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

Caption: 5-HT2A receptor signaling pathways activated by an agonist.

Experimental Workflows

Caption: A typical experimental workflow for GPCR drug discovery.

Conclusion

Derivatives of this compound are a promising class of compounds, primarily demonstrating potent activity at the serotonin 5-HT2A receptor. The extensive research in this area provides a solid foundation for the rational design of novel ligands with specific pharmacological profiles, including biased agonists. While their potential in other therapeutic areas such as oncology, infectious diseases, and inflammation is less explored, the chemical tractability of the this compound scaffold warrants further investigation. The data, protocols, and visualizations provided in this guide are intended to facilitate ongoing and future research into the multifaceted biological activities of these compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. msudenver.edu [msudenver.edu]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethoxybenzonitrile: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethoxybenzonitrile, a key aromatic nitrile intermediate in organic synthesis. While the precise historical discovery of this compound is not extensively documented, its synthetic pathways are well-established and integral to the preparation of various valuable molecules, particularly in the fields of medicinal chemistry and materials science. This document details the physicochemical properties, outlines established and potential synthetic routes with detailed experimental protocols, and explores its significance as a chemical building block.

Introduction

This compound is a crystalline organic compound characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a nitrile functional group. Its strategic placement of functional groups makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The electron-donating methoxy groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides. This unique combination of features has led to its use in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| CAS Number | 5312-97-0 | |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 81.0 to 85.0 °C | |

| Boiling Point | 288.8 °C (Predicted) | N/A |

| Solubility | Soluble in common organic solvents. | N/A |

| Purity (GC) | >98.0% |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the introduction of the nitrile functionality onto a pre-existing 2,5-dimethoxyphenyl scaffold. Two principal routes are detailed below: the dehydration of 2,5-dimethoxybenzaldehyde oxime and the Sandmeyer reaction of 2,5-dimethoxyaniline.

Synthesis via Dehydration of 2,5-Dimethoxybenzaldehyde Oxime

This two-step method involves the initial formation of an oxime from 2,5-dimethoxybenzaldehyde, followed by a dehydration reaction to yield the desired nitrile.

A Comprehensive Technical Review of 2,5-Dimethoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxybenzonitrile is a key aromatic nitrile intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. Its structural motif is a precursor to a range of pharmacologically active compounds, most notably selective agonists for the serotonin 2A (5-HT₂ₐ) receptor. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, spectroscopic data, and key applications of this compound, with a focus on its role in the synthesis of the potent 5-HT₂ₐ receptor agonist, 25CN-NBOH. Detailed experimental protocols for its synthesis and the synthesis of its derivatives are provided, alongside an in-depth analysis of its spectroscopic characteristics. Furthermore, the relevant 5-HT₂ₐ receptor signaling pathway is delineated to provide context for its application in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5312-97-0 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Melting Point | 81-85 °C | [1] |

| Boiling Point | 288.8 °C | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| SMILES | COC1=CC(=C(C=C1)OC)C#N | [1] |

| InChI | InChI=1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 | |

| InChIKey | HWAMEJIMXIXLIH-UHFFFAOYSA-N |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 | d, J=3.1 Hz | 1H | Ar-H |

| 7.11 | dd, J=9.0, 3.1 Hz | 1H | Ar-H |

| 6.93 | d, J=9.0 Hz | 1H | Ar-H |

| 3.86 | s | 3H | OCH₃ |

| 3.81 | s | 3H | OCH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | Ar-C-O |

| 152.0 | Ar-C-O |

| 118.8 | Ar-C |

| 118.5 | Ar-C |

| 117.0 | CN |

| 116.5 | Ar-C |

| 102.5 | Ar-C |

| 56.5 | OCH₃ |

| 56.0 | OCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2225 | Strong | C≡N stretch (nitrile) |

| ~2950-2850 | Medium | C-H stretch (alkane, from methoxy groups) |

| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250-1000 | Strong | C-O stretch (aryl ether) |

| ~850-750 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Proposed Fragment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 148 | High | [M - CH₃]⁺ |

| 120 | Medium | [M - CH₃ - CO]⁺ |

| 92 | Medium | [M - CH₃ - CO - CO]⁺ |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Synthesis from 2,5-Dimethoxyaniline via Sandmeyer Reaction

This classic method involves the diazotization of 2,5-dimethoxyaniline followed by cyanation using a copper(I) cyanide catalyst.[2][3][4]

Experimental Protocol:

-

Diazotization: Dissolve 2,5-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Synthesis of this compound via Sandmeyer Reaction.

Synthesis from 2,5-Dimethoxybenzaldehyde

This method involves the conversion of 2,5-dimethoxybenzaldehyde to its oxime, followed by dehydration to the nitrile.

Experimental Protocol:

-

Oxime Formation: Dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water. Reflux the mixture for 1-2 hours.

-

Work-up: Cool the reaction mixture and add water to precipitate the 2,5-dimethoxybenzaldehyde oxime. Filter the solid, wash with water, and dry.

-

Dehydration: Reflux the oxime with a dehydrating agent such as acetic anhydride or thionyl chloride until the reaction is complete (monitored by TLC).

-

Purification: Pour the reaction mixture onto ice water and extract the product with an organic solvent. Wash the organic layer with sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude this compound can be purified by distillation or recrystallization.

Caption: Synthesis of this compound from 2,5-Dimethoxybenzaldehyde.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its most notable application is in the synthesis of N-benzylphenethylamines, a class of compounds known for their high affinity and selectivity for the serotonin 5-HT₂ₐ receptor.

Synthesis of 25CN-NBOH

25CN-NBOH (4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile) is a potent and selective 5-HT₂ₐ receptor agonist.[5] Its synthesis highlights the utility of this compound as a key precursor. The synthesis starts from 2,5-dimethoxyphenethylamine, which can be prepared from 2,5-dimethoxybenzaldehyde. The nitrile group is introduced later in the synthetic sequence.

A key intermediate is 4-(2-aminoethyl)-2,5-dimethoxybenzonitrile.

Experimental Protocol for the Synthesis of 4-(2-aminoethyl)-2,5-dimethoxybenzonitrile:

This protocol is adapted from a similar synthesis.

-

Starting Material: 2,5-dimethoxynitrostyrene (can be synthesized from 2,5-dimethoxybenzaldehyde and nitromethane).[6]

-

Reduction: The nitrostyrene is reduced to the corresponding phenethylamine using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF.

-

Cyanation: The phenethylamine is then subjected to a series of reactions to introduce the cyano group at the 4-position of the aromatic ring. This can be a multi-step process involving protection of the amine, electrophilic substitution to introduce a handle for cyanation, and then the cyanation reaction itself, followed by deprotection.

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[7] Activation of this receptor by an agonist like 25CN-NBOH initiates a cascade of intracellular events.

Signaling Cascade:

-

Agonist Binding: 25CN-NBOH binds to the 5-HT₂ₐ receptor.

-

G-Protein Activation: The receptor-agonist complex activates the heterotrimeric G-protein Gq/G11.

-

PLC Activation: The activated α-subunit of Gq/G11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG, along with Ca²⁺, activates protein kinase C (PKC).

-

-

Cellular Response: The activation of PKC and the increase in intracellular Ca²⁺ lead to a variety of cellular responses, including neuronal excitation.

The 5-HT₂ₐ receptor can also signal through a β-arrestin-biased pathway, which is an area of active research.[7]

Caption: 5-HT₂ₐ Receptor Signaling Pathway Activated by 25CN-NBOH.

Conclusion

This compound is a versatile and important intermediate in organic synthesis with significant implications for drug discovery and development. Its straightforward synthesis from readily available starting materials and its role as a precursor to potent and selective 5-HT₂ₐ receptor agonists like 25CN-NBOH underscore its value to the scientific community. The detailed understanding of its synthesis, properties, and the biological pathways it can modulate provides a solid foundation for further research and the development of novel therapeutics targeting the serotonergic system.

References

- 1. This compound | 5312-97-0 | FD64139 [biosynth.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,5-Dimethoxybenzonitrile in various organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethoxybenzonitrile, a key intermediate in organic synthesis. In the absence of extensive publicly available quantitative solubility data, this document offers a predictive qualitative solubility profile based on the molecule's structural attributes and established principles of chemical solubility. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific applications. This guide is intended to be an essential resource for professionals in drug development and chemical research, where a thorough understanding of solubility is paramount for reaction optimization, purification, and formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties offer foundational insights into the molecule's behavior and its likely interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | Biosynth[1], Sigma-Aldrich |

| Molecular Weight | 163.17 g/mol | Biosynth[1], Sigma-Aldrich |

| Melting Point | 81-85 °C | Sigma-Aldrich |

| Appearance | White to yellow to orange powder/crystal | TCI America[2] |

| Structure | ||

| Image of the chemical structure of this compound |

Qualitative Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of this compound contains both polar and non-polar regions, which dictates its solubility in different organic solvents.

-

Polar Moieties: The nitrile group (-C≡N) is strongly polar due to the large dipole moment of the carbon-nitrogen triple bond. The two methoxy groups (-OCH₃) also contribute to the molecule's polarity through the electronegative oxygen atoms. These groups can act as hydrogen bond acceptors.[3]

-

Non-polar Moieties: The benzene ring is the primary non-polar component of the molecule.

This combination of polar and non-polar features suggests that this compound will exhibit a range of solubilities in organic solvents. A predicted qualitative solubility profile in a selection of common organic solvents is presented in Table 2. It is important to note that one supplier, TCI, explicitly states that this compound is soluble in methanol.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The significant polarity of the nitrile and methoxy groups will likely lead to poor solubility in a completely non-polar solvent. |

| Toluene | Non-polar | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, potentially leading to moderate solubility. |

| Diethyl Ether | Slightly Polar | Moderate to High | The ether can act as a hydrogen bond acceptor, interacting with the methoxy groups, and its overall low polarity can accommodate the benzene ring. |

| Ethyl Acetate | Polar aprotic | Moderate to High | The ester group can engage in dipole-dipole interactions with the nitrile and methoxy groups. |

| Acetone | Polar aprotic | High | As a polar aprotic solvent, acetone is expected to be a good solvent due to strong dipole-dipole interactions. |

| Isopropanol | Polar protic | Moderate to High | The alcohol can act as a hydrogen bond donor to the nitrile and methoxy groups, and its alkyl chain provides some non-polar character. |

| Ethanol | Polar protic | High | Similar to isopropanol, ethanol's ability to hydrogen bond and its polarity make it a likely good solvent. |

| Methanol | Polar protic | High | As the most polar alcohol listed, methanol is expected to be a very good solvent, a prediction supported by supplier data. |

| Water | Very Polar | Low | Despite the presence of polar groups, the non-polar benzene ring is expected to significantly limit solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.[4][5]

Materials

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readability ± 0.0001 g)

-

Vials with screw caps

-

Spatula

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe with a syringe filter (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Add a magnetic stir bar to the vial and cap it tightly to prevent solvent evaporation.

-

Place the vial on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the solubility value remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle for at least one hour.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the saturated solution to determine the mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of dissolved solid: Subtract the mass of the empty evaporation dish from the final constant mass of the dish with the dried solid.

-

Mass of solvent: Subtract the mass of the dissolved solid from the total mass of the saturated solution.

-

Solubility: Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

The Versatility of 2,5-Dimethoxybenzonitrile in Organic Synthesis: A Building Block for Bioactive Molecules

Introduction

2,5-Dimethoxybenzonitrile is a valuable and versatile building block in organic synthesis, primarily utilized as a precursor for a range of biologically active molecules. Its aromatic ring, substituted with two methoxy groups and a cyano group, offers multiple reaction sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its key role in the synthesis of phenethylamines and its potential in the formation of other important chemical intermediates.

Application Note I: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) and its Analogs

The most prominent application of this compound is its conversion to 2,5-dimethoxyphenethylamine (2C-H), a core scaffold in a class of psychedelic phenethylamines. This transformation is typically achieved through the reduction of the nitrile group to a primary amine. The resulting phenethylamine can be further modified, for instance, by bromination to yield 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a well-known psychoactive compound.[1] The synthesis of these compounds is of significant interest in medicinal chemistry and neuroscience for studying the serotonin 5-HT2A receptor.

Key Reactions and Pathways

The conversion of this compound to 2,5-dimethoxyphenethylamine can be accomplished via two primary routes: catalytic hydrogenation and chemical reduction.

1. Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). It is often considered a "greener" and industrially scalable method.

2. Chemical Reduction: This approach utilizes stoichiometric amounts of a reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of nitriles to primary amines.[2]

The overall synthetic pathway from this compound to 2,5-dimethoxyphenethylamine is illustrated below:

Caption: Synthetic route to 2,5-Dimethoxyphenethylamine.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound using Raney Nickel

This protocol describes a general procedure for the reduction of an aromatic nitrile to a primary amine using Raney Nickel as the catalyst.

Materials:

-

This compound

-

Anhydrous Ethanol

-

Raney Nickel (activated)

-

Hydrogen gas

-

Pressurized hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

In a suitable pressure vessel, dissolve this compound (1 equivalent) in anhydrous ethanol.

-

Carefully add a catalytic amount of activated Raney Nickel to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by observing the uptake of hydrogen gas.

-